

An In-depth Technical Guide to Isobergapten: Chemical Structure, Properties, and Pharmacological Activities

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Compound of Interest		
Compound Name:	Isobergapten	
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Abstract

Isobergapten, a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological properties. Predominantly found in plants of the Apiaceae and Rutaceae families, this secondary metabolite exhibits a range of biological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, and biosynthesis of **isobergapten**. Furthermore, it delves into its pharmacological activities, elucidating the underlying molecular mechanisms and signaling pathways. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development of **isobergapten** as a potential therapeutic agent.

Chemical Structure and Properties

Isobergapten, with the IUPAC name 5-methoxyfuro[2,3-h]chromen-2-one, is classified as an angular furanocoumarin.[1] Its chemical structure consists of a furan ring fused to a coumarin backbone at the h-face (C7-C8 bond), with a methoxy group at the C5 position.[1]

Table 1: Chemical Identifiers of Isobergapten



Identifier	Value
IUPAC Name	5-methoxyfuro[2,3-h]chromen-2-one[2]
Molecular Formula	C12H8O4[2]
SMILES	COC1=C2C=CC(=O)OC2=C3C=COC3=C1[2]
InChI Key	AJSPSRWWZBBIOR-UHFFFAOYSA-N[2]
CAS Number	482-48-4[2]

Table 2: Physicochemical Properties of Isobergapten

Property	Value	Reference(s)
Molecular Weight	216.19 g/mol	[2]
Appearance	White to Off-White Needle-like Crystals	[1]
Melting Point	222 °C	[3]
Boiling Point	412.4 ± 45.0 °C (Predicted)	[1]
Solubility	Soluble in DMSO, methanol, ethanol, and other organic solvents. Practically insoluble in water.	[4][5]
UV λmax	223, 251, 267, 311 nm	[4]

Natural Occurrence and Biosynthesis

Isobergapten is a secondary metabolite found in a variety of plant species, with a notable presence in the Apiaceae (carrot or parsley family) and Rutaceae (citrus family) families.[1] It has been isolated from plants such as Heracleum persicum and Heracleum maximum.[2]

The biosynthesis of **isobergapten** is a branch of the larger phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites.[2] The process



begins with the amino acid phenylalanine and proceeds through multiple enzymatic steps to form the furanocoumarin scaffold.

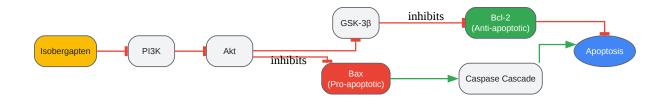
Pharmacological Activities and Mechanisms of Action

Isobergapten exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug development.

Anticancer Activity

Isobergapten has demonstrated notable anticancer and anti-proliferative properties against various cancer cell lines, including those of the breast, prostate, and colon.[2] Its mechanisms of action in cancer cells are multifaceted and include the induction of apoptosis (programmed cell death).[2]

One of the key signaling pathways implicated in the anticancer effect of the related furanocoumarin, bergapten, is the PI3K/Akt/GSK-3 β pathway.[6][7] Inhibition of this pathway by bergapten leads to an altered Bax/Bcl-2 ratio, triggering the caspase cascade and subsequent apoptosis in cancer cells.[7]



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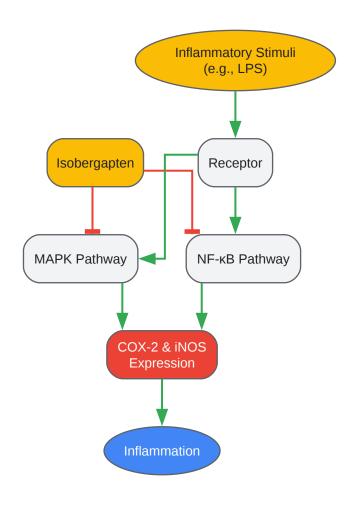
Anticancer signaling pathway of **Isobergapten**.

Anti-inflammatory Activity

Isobergapten possesses significant anti-inflammatory properties.[1] Studies on the related compound bergapten have shown that it can decrease the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4]



The anti-inflammatory effects are mediated through the modulation of the NF-kB and MAPK signaling pathways.[8]



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Anti-inflammatory signaling of Isobergapten.

Antioxidant Activity

Isobergapten exhibits antioxidant activity by scavenging free radicals.[4] In cell-free assays, it has been shown to scavenge DPPH radicals with an IC₅₀ value of 28.6 μ M.[4][6]

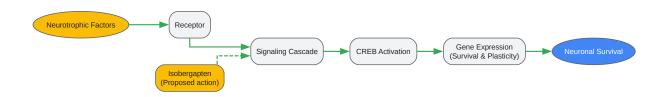
Antimicrobial Activity

Isobergapten is active against a range of bacteria, including Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella enteritidis, with minimum inhibitory concentrations (MICs) of 125 μg/ml for all.[4][6]



Neuroprotective Properties

Emerging research suggests that furanocoumarins may possess neuroprotective properties.[9] [10] One of the key signaling pathways involved in neuronal survival is the cAMP response element-binding protein (CREB) pathway.[11][12] Activation of CREB promotes the expression of genes involved in neuronal survival and plasticity. While direct evidence for **isobergapten** is still being investigated, it is hypothesized to exert neuroprotective effects through the modulation of such pro-survival pathways.



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Proposed neuroprotective pathway of **Isobergapten**.

Experimental Protocols MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effect of **isobergapten** on cancer cells by measuring cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Isobergapten stock solution (dissolved in DMSO)
- 96-well microtiter plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of isobergapten in culture medium.
- Remove the medium from the wells and add 100 µL of the different concentrations of isobergapten. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 24, 48, or 72 hours.
- After incubation, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium containing MTT and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of **isobergapten**.

Materials:

- Isobergapten solution (in methanol or ethanol)
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
- Ascorbic acid (positive control)
- Methanol or ethanol



- 96-well microplate or spectrophotometer
- Microplate reader or spectrophotometer

Procedure:

- Prepare a series of dilutions of **isobergapten** and ascorbic acid in the chosen solvent.
- In a 96-well plate, add 100 μL of each dilution to the wells.
- Add 100 μL of the DPPH solution to each well.
- For the control, mix 100 μ L of the solvent with 100 μ L of the DPPH solution. A blank should be prepared with the solvent alone.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm.
- The percentage of DPPH radical scavenging activity is calculated using the formula:
 Scavenging Activity (%) = [((A control A sample) / A control)] x 100

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of **isobergapten** that inhibits the visible growth of a microorganism.

Materials:

- Bacterial strain of interest
- Mueller-Hinton Broth (MHB)
- Isobergapten stock solution
- 96-well microtiter plate



- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- Incubator

Procedure:

- Dispense 50 μL of MHB into each well of a 96-well plate.
- Add 50 μL of the isobergapten stock solution to the first well and perform a two-fold serial dilution across the plate.
- Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5
 x 10⁵ CFU/mL in each well.
- Add 50 μL of the diluted bacterial suspension to each well.
- Include a positive control (bacteria without isobergapten) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of isobergapten at which no visible bacterial growth (turbidity) is observed.

Conclusion

Isobergapten is a promising natural compound with a well-defined chemical structure and a range of significant pharmacological activities. Its anticancer, anti-inflammatory, and potential neuroprotective effects, mediated through various signaling pathways, highlight its therapeutic potential. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the properties of **isobergapten** for the development of novel therapeutic strategies. Further in-depth studies, particularly in vivo and clinical trials, are warranted to fully elucidate its efficacy and safety profile for human use.

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